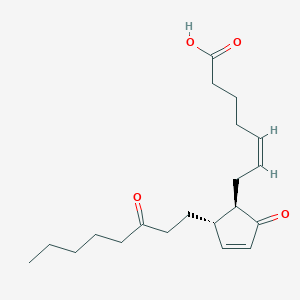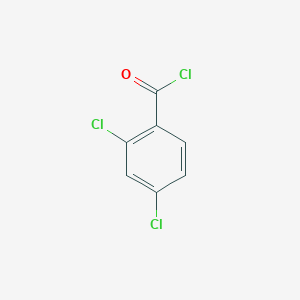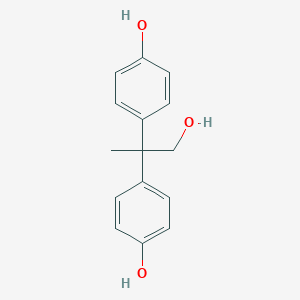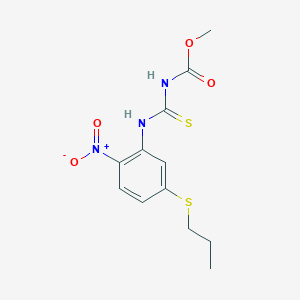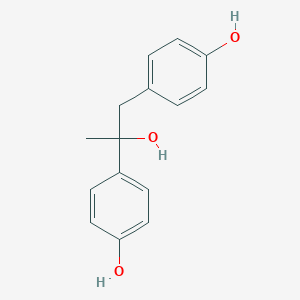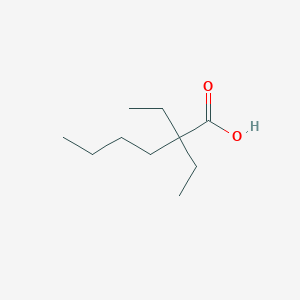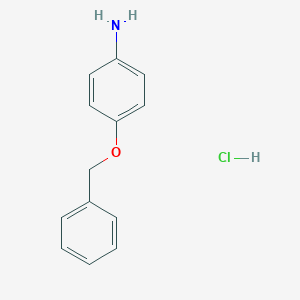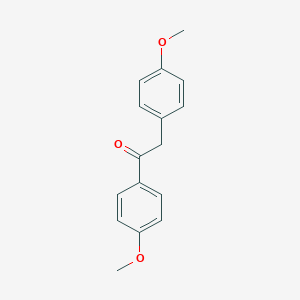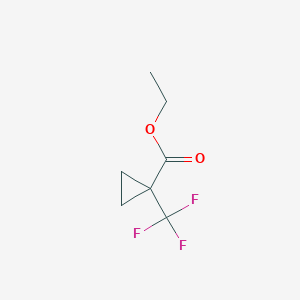
Ethyl 1-(trifluoromethyl)cyclopropanecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of ethyl 1-(trifluoromethyl)cyclopropanecarboxylate involves complex reactions including cyclopropanation and fluorination techniques. One method involves the reaction of ethyl 2,2-dimethoxycyclopropane-1-carboxylates with RuO4, leading to oxidative ring opening and the formation of various ester derivatives under controlled conditions (Graziano et al., 1996).
Molecular Structure Analysis
The molecular structure of ethyl 1-(trifluoromethyl)cyclopropanecarboxylate is defined by the cyclopropane core, a three-membered carbon ring, making it highly strained and reactive. The trifluoromethyl group contributes to its reactivity and affects its electronic properties, influencing its interactions in various chemical reactions.
Chemical Reactions and Properties
This compound is involved in diverse chemical reactions, including cycloadditions and catalytic transformations. For instance, it participates in the catalytic trifluoromethylation of aryl- and vinylboronic acids, showcasing its versatility in synthesizing fluorinated organic molecules with high efficiency under mild conditions (Arimori & Shibata, 2015).
Scientific Research Applications
Ethylene and Its Inhibition in Plant Sciences
The Role of Ethylene Inhibitors
1-Methylcyclopropene (1-MCP) is highlighted across several studies for its role in inhibiting ethylene perception in plants. This inhibition plays a crucial role in delaying ripening and senescence in fruits and vegetables, thus extending their shelf life and maintaining quality. This application is of significant interest in agricultural and food sciences, showcasing the potential utility of chemical inhibitors in managing ethylene's effects on plant products.
- 1-MCP's Commercial Adoption : Its rapid adoption by apple industries worldwide underscores its effectiveness in preserving product quality, with ongoing research exploring its utility across a broader range of fruits and vegetables (Watkins, 2006).
- Effects on Non-Climacteric Fruit Crops : Research indicates 1-MCP's potential to inhibit senescence processes in non-climacteric fruits as well, pointing towards its broader applicability in postharvest management of a wide array of fruit types (Li et al., 2016).
Advancements in Packaging Technologies
The development of 1-MCP-containing cellulose paper packaging represents an innovative approach to applying ethylene inhibition directly within packaging materials. This technology offers a promising avenue for enhancing the preservation and quality of fresh produce during storage and transportation.
- Active Paper Packaging : Incorporating 1-MCP into paper products used for wrapping fruits and vegetables could revolutionize the way we approach food preservation, combining packaging with active preservation functions (Hu et al., 2017).
Safety And Hazards
The safety information for Ethyl 1-(trifluoromethyl)cyclopropanecarboxylate indicates that it has the GHS07 pictogram. The hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). The precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
properties
IUPAC Name |
ethyl 1-(trifluoromethyl)cyclopropane-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9F3O2/c1-2-12-5(11)6(3-4-6)7(8,9)10/h2-4H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKNRIQDQYMPZKZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CC1)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9F3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70566709 |
Source


|
| Record name | Ethyl 1-(trifluoromethyl)cyclopropane-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70566709 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 1-(trifluoromethyl)cyclopropanecarboxylate | |
CAS RN |
139229-57-5 |
Source


|
| Record name | Ethyl 1-(trifluoromethyl)cyclopropane-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70566709 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




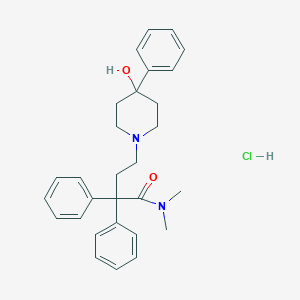
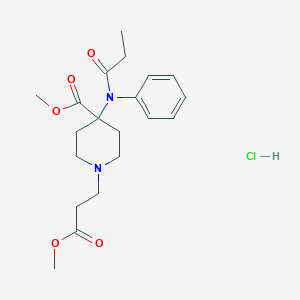
![Phenanthro[4,5-bcd]thiophene](/img/structure/B31099.png)
